N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a chemical compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclopentyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of amidoximes with carboxylic acids or their derivatives under acidic conditions. The resulting oxadiazole intermediate is then further functionalized to introduce the chloro-substituted phenyl group and the propanamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the propanamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures to facilitate the reaction.
Major Products Formed:
Oxidation can yield phenolic derivatives, which may have different biological activities.
Reduction can produce amines or alcohols, depending on the specific conditions.
Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs to treat various diseases, including infections and cancer.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol
2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness: N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-14(21)18-13-8-7-11(17)9-12(13)16-19-15(20-22-16)10-5-3-4-6-10/h7-10H,2-6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFOKKMIPYUQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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